2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound with a unique structure that combines a triazolopyrimidine core with a dimethoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxybenzylamine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Catalysts: Pd/C, platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are critical for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
Uniqueness
Compared to similar compounds, 2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique triazolopyrimidine core and dimethoxybenzylamine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H17N5O3/c1-9-6-13(21)20-15(17-9)18-14(19-20)16-8-10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
NHKHDFRSAAZOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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